molecular formula C7H5NO3 B3358678 1H-Pyrrole-2,3,5-tricarbaldehyde CAS No. 81697-99-6

1H-Pyrrole-2,3,5-tricarbaldehyde

Cat. No.: B3358678
CAS No.: 81697-99-6
M. Wt: 151.12 g/mol
InChI Key: VUXRQLMUKQMWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2,3,5-tricarbaldehyde is a heterocyclic organic compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol . This compound is characterized by the presence of three aldehyde groups attached to a pyrrole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1H-Pyrrole-2,3,5-tricarbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with an appropriate aldehyde precursor under controlled conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity . Specific reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency of the synthesis.

Chemical Reactions Analysis

1H-Pyrrole-2,3,5-tricarbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Pyrrole-2,3,5-tricarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole-2,3,5-tricarbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

1H-Pyrrole-2,3,5-tricarbaldehyde can be compared with other pyrrole derivatives, such as:

    1H-Pyrrole-2,3-dicarbaldehyde: Lacks one aldehyde group compared to this compound, resulting in different reactivity and applications.

    1H-Pyrrole-2,3,4-tricarbaldehyde:

The uniqueness of this compound lies in its specific arrangement of aldehyde groups, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1H-pyrrole-2,3,5-tricarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-2-5-1-6(3-10)8-7(5)4-11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRQLMUKQMWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1C=O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512852
Record name 1H-Pyrrole-2,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81697-99-6
Record name 1H-Pyrrole-2,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2,3,5-tricarbaldehyde
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-2,3,5-tricarbaldehyde
Reactant of Route 3
1H-Pyrrole-2,3,5-tricarbaldehyde
Reactant of Route 4
1H-Pyrrole-2,3,5-tricarbaldehyde
Reactant of Route 5
Reactant of Route 5
1H-Pyrrole-2,3,5-tricarbaldehyde
Reactant of Route 6
Reactant of Route 6
1H-Pyrrole-2,3,5-tricarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.